Berdoxam

Description

Role as a Bifunctional Chelator (BFC) in Nuclear Medicine

A bifunctional chelator is a molecule with two distinct functional parts. One part is a chelator, a ligand that can form multiple bonds to a single central metal ion, effectively sequestering it. The second part is a reactive functional group that can form a stable covalent bond with a biomolecule. axispharm.com p-SCN-Bn-deferoxamine exemplifies this dual functionality. mdpi.comaxispharm.com It is widely utilized for labeling a variety of targeting vectors, including monoclonal antibodies and peptides, for PET imaging and radioimmunotherapy. mdpi.comresearchgate.net

The primary application of p-SCN-Bn-deferoxamine is in the development of radiopharmaceuticals labeled with metallic radioisotopes, notably Zirconium-89 (⁸⁹Zr) and Gallium-68 (⁶⁸Ga). mdpi.comresearchgate.net The ability to securely hold these radioisotopes while attached to a targeting molecule is crucial for minimizing non-specific binding and enhancing the accuracy and sensitivity of the resulting radiopharmaceutical. mdpi.com

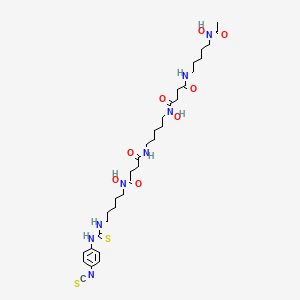

Deferoxamine (B1203445) (Df) Moiety: Ligand Properties and Metal Chelation

The deferoxamine (Df) portion of the molecule is a naturally occurring siderophore, a compound produced by microorganisms to scavenge for iron. nih.govacs.org Df is a hexadentate ligand, meaning it has six points of attachment for a metal ion. nih.govnih.gov These attachments are provided by three hydroxamate groups, which contain oxygen donor atoms that have a high affinity for hard Lewis acids like the Zr⁴⁺ cation. nih.govacs.orgnih.gov

While Df is considered the "gold standard" for chelating ⁸⁹Zr in clinical and preclinical trials, it is not without its limitations. rsc.orgmdpi.com The Zr⁴⁺ ion prefers an eight-coordinate environment, meaning the six coordination sites offered by Df are not fully sufficient to create a completely stable complex. nih.govnih.gov This can sometimes lead to the in vivo release of the radioisotope, which may then accumulate in non-target tissues like bone. nih.govacs.orgnih.gov Despite this, the Df moiety forms complexes that are stable enough for many applications, particularly under the mild conditions required for radiolabeling sensitive biomolecules. nih.gov

| Property | Description | Significance in Radiopharmaceuticals |

|---|---|---|

| Ligand Type | Hexadentate Siderophore nih.govnih.gov | Provides six oxygen donor atoms for metal binding. nih.gov |

| Functional Groups | Three hydroxamate groups nih.govnih.gov | High affinity for hard metal ions like Zr⁴⁺ and Ga³⁺. mdpi.comresearchgate.net |

| Metal Ion Preference | High affinity for Fe³⁺, Zr⁴⁺, Ga³⁺ mdpi.comresearchgate.net | Enables chelation of medically relevant radioisotopes. mdpi.comresearchgate.net |

| In Vivo Behavior | Can exhibit some demetallation of ⁸⁹Zr. nih.govacs.orgrsc.org | Potential for non-target uptake of the free radioisotope. nih.govacs.org |

Isothiocyanate (-SCN) Moiety: Reactive Group for Biomolecule Conjugation

The second key component of p-SCN-Bn-deferoxamine is the para-isothiocyanatobenzyl (p-SCN-Bn) group. axispharm.com The isothiocyanate (-N=C=S) functional group is highly reactive towards primary amine groups (-NH₂), which are readily available on the surface of proteins and peptides, particularly on the side chains of lysine (B10760008) residues. mdpi.comresearchgate.netresearchgate.net This reaction forms a stable thiourea (B124793) linkage, covalently attaching the chelator to the biomolecule. mdpi.comresearchgate.net

This conjugation process is typically carried out under mild pH conditions (around pH 9.0) to facilitate the reaction without denaturing the protein. researchgate.net The versatility of the isothiocyanate group allows for the straightforward labeling of a wide array of biomolecules, making p-SCN-Bn-deferoxamine a highly adaptable tool in radiopharmaceutical development. mdpi.com

| Characteristic | Description | Relevance to Radiopharmaceutical Chemistry |

|---|---|---|

| Reactive Group | Isothiocyanate (-N=C=S) mdpi.comresearchgate.net | Enables covalent attachment to biomolecules. mdpi.comresearchgate.net |

| Target Functional Group | Primary amines (-NH₂) on lysine residues mdpi.comresearchgate.netresearchgate.net | Allows for conjugation to a wide range of proteins and peptides. mdpi.com |

| Resulting Linkage | Stable thiourea bond mdpi.comresearchgate.net | Ensures the chelator remains attached to the biomolecule in vivo. mdpi.com |

| Reaction Conditions | Mild pH, typically around 9.0 researchgate.net | Preserves the integrity and function of the biomolecule during conjugation. researchgate.net |

Properties

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYEVATSBINBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222468-90-7 | |

| Record name | Berdoxam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERDOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of P Scn Bn Deferoxamine

Established Synthetic Pathways for p-SCN-Bn-deferoxamine

The synthesis of p-SCN-Bn-deferoxamine (often abbreviated as Df-Bz-NCS) typically involves the reaction of deferoxamine (B1203445) B mesylate with a bifunctional linker. A common and established pathway utilizes 1,4-phenylenediisothiocyanate as the linking agent.

In this procedure, deferoxamine B mesylate is dissolved in a suitable solvent mixture, such as isopropanol (B130326) and water. A solution of 1,4-phenylenediisothiocyanate in an organic solvent like chloroform, along with a base such as triethylamine, is then added to the deferoxamine solution. The isothiocyanate group of the linker reacts with the primary amine of deferoxamine to form a stable thiourea (B124793) bond. The progress of this reaction is typically monitored using analytical techniques like reverse-phase high-performance liquid chromatography (HPLC). This method provides a straightforward approach to conjugating the isothiocyanate functionality to the deferoxamine backbone, rendering it reactive towards amine groups on biomolecules.

Development of Modified Deferoxamine Derivatives

While p-SCN-Bn-deferoxamine is a widely used chelator, its hexadentate nature can lead to incomplete coordination of certain radiometals, potentially resulting in in vivo instability and release of the radionuclide. This has prompted the development of modified deferoxamine derivatives with improved coordination properties.

Exploration of Octadentate Deferoxamine Analogs

To enhance the stability of radiometal complexes, researchers have focused on creating octadentate analogs of deferoxamine. By increasing the number of coordination sites from six to eight, these analogs can more effectively saturate the coordination sphere of radiometals like Zirconium-89, leading to more stable complexes.

Another strategy has led to the development of a tetrahydroxamate analogue of deferoxamine B, termed DFO. nih.gov While DFO demonstrated a higher stability profile, it suffered from limited water solubility. This issue was addressed by the creation of an oxygen-containing analogue, oxoDFO*, to improve its solubility. nih.gov

Design and Synthesis of Alternative Bifunctional Chelators (e.g., p-SCN-Bn-HOPO)

An alternative strategy to improve in vivo stability of radiometal complexes involves the use of different chelating moieties altogether. One of the most promising alternatives to deferoxamine-based chelators is p-SCN-Bn-HOPO, which incorporates four 1,2-hydroxypyridinone (HOPO) groups. The octadentate nature of the HOPO ligand leads to the formation of highly stable complexes with Zirconium-89.

Optimization of Synthetic Yields and Purity for p-SCN-Bn-deferoxamine and its Derivatives

The optimization of synthetic protocols is crucial for the practical and economic production of bifunctional chelators. A prime example of successful optimization is the synthesis of p-SCN-Bn-HOPO. The original 9-step synthesis was not only low-yielding but also required multiple HPLC purifications of intermediates, making it a cumbersome and expensive process. nih.gov

While specific optimization data for the synthesis of p-SCN-Bn-deferoxamine itself is less detailed in the provided context, the principles applied to the synthesis of its derivatives, such as minimizing steps, optimizing reaction conditions, and simplifying purification procedures, are broadly applicable to improving the synthesis of bifunctional chelators in general.

| Compound Name | Abbreviation | Key Synthetic Feature |

| p-SCN-Bn-deferoxamine | Df-Bz-NCS | Reaction of deferoxamine B mesylate with 1,4-phenylenediisothiocyanate. |

| Octadentate Deferoxamine Analog (DFO) | DFO | Tetrahydroxamate analog of deferoxamine B. nih.gov |

| Oxygen-containing DFO* Analog | oxoDFO | DFO analog with improved water solubility. nih.gov |

| p-SCN-Bn-HOPO | Bifunctional chelator with four 1,2-hydroxypyridinone (HOPO) groups. |

| Synthesis of p-SCN-Bn-HOPO | Original Method | Improved Method |

| Number of Steps | 9 | 4 nih.gov |

| Overall Yield | ~1.4% nih.gov | 14.3% nih.govresearchgate.net |

| Purification | Multiple HPLC purifications of intermediates nih.gov | Preparative HPLC of the final compound nih.gov |

Bioconjugation Methodologies of P Scn Bn Deferoxamine

Mechanism of Thiourea (B124793) Linkage Formation with Amine-Containing Biomolecules

The conjugation of p-SCN-Bn-deferoxamine to biomolecules is achieved through the reaction of its isothiocyanate group (-N=C=S) with primary amine groups (-NH₂) present on the surface of proteins or peptides. mdpi.comresearchgate.net This reaction results in the formation of a highly stable thiourea bond (-NH-C(S)-NH-). mdpi.com

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbon atom of the isothiocyanate group. researchgate.net This process is typically carried out under mild, slightly alkaline conditions, often at a pH between 8.5 and 9.5, to ensure the amine group is deprotonated and thus sufficiently nucleophilic. researchgate.netnih.govspringermedizin.de The resulting covalent linkage is robust and stable within biological systems, which is crucial for preventing the dissociation of the chelator from the biomolecule after administration. mdpi.comresearchgate.net

Conjugation to Monoclonal Antibodies for Radioimmunoconjugates

A primary application of p-SCN-Bn-deferoxamine is the creation of radioimmunoconjugates for immuno-PET imaging. This involves conjugating the chelator to monoclonal antibodies (mAbs), which can then be radiolabeled with a positron-emitting radionuclide like ⁸⁹Zr. nih.govnih.gov The long physical half-life of ⁸⁹Zr (78.4 hours) is well-suited to the long biological half-life of intact antibodies, allowing for imaging at later time points when optimal tumor-to-background ratios are achieved. nih.govthno.org

The most common method involves reacting p-SCN-Bn-deferoxamine with the lysine (B10760008) residues on the antibody. researchgate.netnih.gov The primary amine on the side chain of lysine acts as the nucleophile to form the stable thiourea linkage. nih.gov This process has been successfully applied to numerous antibodies, including:

Trastuzumab: A HER2-targeting antibody used for imaging HER2-positive cancers. nih.govthno.org

REGN3504: A novel human anti-PD-L1 antibody for imaging PD-L1 expression in tumors and normal tissues. bmj.com

Lintuzumab: An anti-CD33 antibody for evaluating in vivo binding properties in preclinical models of acute myeloid leukemia (AML). mdpi.com

Rituximab: An anti-CD20 antibody used in the context of non-Hodgkin's lymphoma. researchgate.netacs.org

The resulting immunoconjugate (e.g., DFO-trastuzumab) can then be efficiently radiolabeled with ⁸⁹Zr under mild conditions to produce the final radioimmunoconjugate (e.g., [⁸⁹Zr]Zr-DFO-trastuzumab). nih.govnih.gov

| Monoclonal Antibody | Target | Chelator-Antibody Ratio (CAR) | Application | Reference |

|---|---|---|---|---|

| Trastuzumab | HER2 | 2.0 ± 0.5 | ⁸⁹Zr-Immuno-PET | nih.gov |

| REGN3504 | PD-L1 | ~1.5 | ⁸⁹Zr-Immuno-PET | bmj.com |

| Lintuzumab | CD33 | 1.2 | ⁸⁹Zr-Immuno-PET | mdpi.com |

| Pertuzumab | HER2 | 1.4 ± 0.4 | ⁸⁹Zr-Immuno-PET | thno.org |

Conjugation to Peptides and Small Molecules

The versatility of p-SCN-Bn-deferoxamine extends beyond large antibodies to the labeling of smaller targeting molecules like peptides and other small-molecule vectors. mdpi.com The same fundamental thiourea conjugation chemistry applies, reacting the isothiocyanate group with primary amines present on the peptide or small molecule. researchgate.net This allows for the development of a wide array of targeted radiopharmaceuticals for PET imaging and other applications in nuclear medicine. mdpi.comresearchgate.net

For example, peptide-based probes can offer different pharmacokinetic profiles compared to antibodies, such as faster clearance and deeper tumor penetration. One study detailed the conjugation of p-SCN-Bn-DOTA (a related chelator with the same reactive group) to the peptide Ava-BBN2, achieving the desired product in high yield and purity for subsequent radiolabeling. nih.gov While many studies focus on antibodies, the underlying principle makes p-SCN-Bn-deferoxamine a suitable bifunctional chelator for virtually any amine-containing molecule intended for radiometal labeling. mdpi.com

Site-Specific versus Random Bioconjugation Strategies

The standard method of conjugating p-SCN-Bn-deferoxamine to antibodies relies on its reaction with the amine groups of lysine residues. thno.org Since antibodies possess numerous lysine residues distributed across their structure, this "random" conjugation strategy results in a heterogeneous mixture of products with varying numbers of chelators attached at different locations. thno.orgnih.gov This heterogeneity can sometimes impair the immunoreactivity and binding affinity of the antibody if conjugation occurs near the antigen-binding site. nih.gov

To overcome these limitations, site-specific conjugation methods have been developed. These strategies aim to attach the chelator at a predefined location on the antibody, away from the antigen-binding regions, yielding a more homogenous and well-defined immunoconjugate. nih.gov One such method involves the enzymatic modification of the antibody's glycans, followed by click chemistry to attach the chelator. thno.orgsnmjournals.org

Comparative studies have shown that site-specifically labeled antibodies can offer significant advantages over their randomly conjugated counterparts.

Improved Immunoreactivity: Site-specific labeling of trastuzumab resulted in an immunoreactivity of 93%, compared to 80% for the randomly labeled version. snmjournals.org

Enhanced Tumor Uptake: In a mouse model, site-specifically labeled [⁸⁹Zr]Zr-DFO-trastuzumab showed significantly higher tumor uptake (e.g., 15.3 ± 3.8 %ID/g) compared to the randomly labeled conjugate (6.7 ± 1.7 %ID/g) at 70 hours post-injection. thno.org

Greater Stability: After 168 hours in plasma, site-specifically labeled trastuzumab conjugates remained over 91% intact, whereas the randomly labeled version showed a decrease to 80% intact tracer. nih.gov

| Parameter | Random Conjugation (Trastuzumab) | Site-Specific Conjugation (Trastuzumab) | Reference |

|---|---|---|---|

| Immunoreactivity | 80% | 93% | snmjournals.org |

| Tumor Uptake (70h, %ID/g) | 6.7 ± 1.7 | 13.9 - 15.3 ± 3.8 | thno.org |

| Tumor Uptake (120h, %ID/g) | 10.9 ± 1.3 | 24.1 - 30.7 ± 4.3 | thno.org |

| In Vitro Stability (168h) | ~80% intact | >91% intact | nih.gov |

While both random and site-specific methods are viable, the site-specific approach can produce superior radioimmunoconjugates with more consistent characteristics and improved in vivo performance. nih.govresearchgate.net

Impact of Conjugation Ratio on Immunoconjugate Characteristics

The chelator-to-antibody ratio (CAR), which is the average number of p-SCN-Bn-deferoxamine molecules conjugated to a single antibody, is a critical parameter that can significantly influence the properties of the final radioimmunoconjugate. nih.gov This ratio is controlled by adjusting the molar excess of the chelator used during the conjugation reaction. nih.govacs.org For instance, reacting an antibody with a 10-fold or 20-fold molar excess of a chelator can result in average CARs of 4.5 and 8.7, respectively. acs.org

The CAR has been shown to affect several key characteristics:

Immunoreactivity: Higher conjugation ratios can lead to a decrease in immunoreactivity. One study found that as the number of conjugated DOTA molecules (a related chelator) on Rituximab increased from approximately 4 to 9, the immunoreactivity dropped from 91.4% to 47.3%. acs.org This is likely due to an increased probability of modifying lysine residues within or near the antigen-binding sites.

Pharmacokinetics and Biodistribution: The CAR can affect the stability, pharmacokinetics, and biodistribution of immunoconjugates in vivo. nih.gov An investigation into [⁸⁹Zr]Zr-DFO-anti-PD-L1-mAb tracers with varying CARs was undertaken to determine the optimal ratio for enhancing the tracer's efficacy in a mouse tumor model. nih.gov

Cytotoxicity: In the context of radioimmunotherapy, a reduced binding capacity resulting from a non-optimal CAR can lead to moderately reduced payload delivery and a decrease in therapeutic efficacy. acs.org

Therefore, optimizing the CAR is a crucial step in the development of a radioimmunoconjugate to strike a balance between achieving a sufficiently high specific activity for imaging or therapy and preserving the antibody's essential biological function. nih.govacs.org

Radiolabeling Chemistry and Optimization for P Scn Bn Deferoxamine

Radiolabeling with Positron Emitting Radionuclides

p-SCN-Bn-deferoxamine is widely used for chelating positron-emitting radionuclides, which are essential for PET imaging. Its ability to form stable complexes under mild conditions is a key advantage.

Zirconium-89 (⁸⁹Zr) Chelation and Complexation Chemistry

Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it highly suitable for immuno-PET imaging with antibodies that require several days to accumulate at the target site. mdpi.com Deferoxamine (B1203445) is the most commonly used chelator for labeling monoclonal antibodies with ⁸⁹Zr. mdpi.com The chelation of ⁸⁹Zr by the deferoxamine moiety of p-SCN-Bn-deferoxamine results in a thermodynamically stable complex.

The complexation chemistry involves the coordination of the Zr⁴⁺ ion by the three hydroxamate groups of the deferoxamine backbone. mdpi.com However, since deferoxamine is a hexadentate chelator, it does not fully saturate the coordination sphere of the zirconium ion, which can lead to in vivo instability and release of ⁸⁹Zr. nih.gov This can result in uptake of the free radiometal in bone. nih.govosti.gov Despite this, the ⁸⁹Zr-DFO complex demonstrates high stability, with studies showing greater than 95% stability in human serum for up to seven days at 37°C. The dominant chemical species under typical radiolabeling conditions (pH 7) is ZrHDFO. mdpi.com

Computational and experimental studies have investigated the role of auxiliary ligands in enhancing the stability of ⁸⁹Zr-DFO complexes. rsc.org It has been shown that certain anions can synergistically coordinate with the complex, with the stability following the order: HPO₄²⁻ > CO₃²⁻ > C₂O₄²⁻ > Cl⁻ > H₂O. rsc.org The [⁸⁹Zr(DFO)HPO₄]⁻ complex, in particular, exhibits superior thermodynamic stability. rsc.org

| Parameter | Value/Condition | Source |

| Radionuclide | Zirconium-89 (⁸⁹Zr) | mdpi.com |

| Chelator | p-SCN-Bn-deferoxamine | nih.gov |

| Dominant Complex Species (pH 7) | ZrHDFO | mdpi.com |

| Stability in Human Serum (37°C) | >95% for 7 days | |

| Optimal pH for Radiolabeling | 6.8 - 7.2 | protocols.io |

| Typical Reaction Time | 60 minutes | |

| Typical Reaction Temperature | Room Temperature | |

| Typical Radiochemical Yield | >85% | protocols.io |

Gallium-68 (⁶⁸Ga) Chelation and Complexation Chemistry

Gallium-68 is another positron-emitting radionuclide, but with a much shorter half-life of 68 minutes, making it ideal for imaging with molecules that have rapid pharmacokinetics, such as peptides. frontiersin.org p-SCN-Bn-deferoxamine is an effective chelator for ⁶⁸Ga. researchgate.netprotocols.io

The radiolabeling of DFO-conjugated molecules with ⁶⁸Ga is typically efficient, with high radiochemical yields. protocols.ionih.gov The resulting ⁶⁸Ga-DFO complex has demonstrated sufficient stability for preclinical and clinical imaging applications. nih.govacs.org For instance, serum stability studies have shown that over 90% of the [⁶⁸Ga]Ga-DFO-conjugate can remain intact after 4 hours at 37°C. acs.org

| Parameter | Value/Condition | Source |

| Radionuclide | Gallium-68 (⁶⁸Ga) | researchgate.net |

| Chelator | p-SCN-Bn-deferoxamine | protocols.io |

| Typical Reaction Time | 15 - 30 minutes | acs.orgnih.gov |

| Typical Reaction Temperature | 37°C - 90°C | acs.orgnih.gov |

| Typical Radiochemical Yield | >90% | protocols.io |

| Serum Stability (37°C, 4 hours) | ~93-95% | acs.org |

Radiolabeling with Therapeutic Radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac)

While primarily known for its use with PET isotopes, the deferoxamine backbone can also chelate therapeutic radionuclides. However, for radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), other chelators are often preferred due to stability considerations.

For ¹⁷⁷Lu, macrocyclic chelators like DOTA are generally considered the gold standard due to the high in vivo stability of the resulting complexes. researchgate.net While DFO can be used, the stability of the ¹⁷⁷Lu-DFO complex may not be sufficient for therapeutic applications, where long-term stability is crucial to minimize off-target radiation exposure. nih.gov

Similarly, for the alpha-emitter ²²⁵Ac, stable complexation is critical. nih.gov While various chelators have been investigated, DOTA and its analogues, as well as newer chelators like Macropa, have shown more promise for achieving the high in vivo stability required for ²²⁵Ac-based radioimmunotherapy. researchgate.netrsc.orgnih.gov The complexation of ²²⁵Ac with DOTA often requires heating, which can be a drawback when working with sensitive biomolecules. rsc.org

Optimization of Radiolabeling Parameters

Achieving high radiochemical yield and purity is dependent on the careful optimization of several reaction parameters.

pH Considerations in Radiolabeling Reactions

The pH of the reaction medium is a critical parameter for efficient radiolabeling. For the chelation of ⁸⁹Zr with DFO-conjugated antibodies, the optimal pH range is narrow, typically between 7.2 and 7.4. snmjournals.org Radiolabeling efficiency drops significantly outside of this range. snmjournals.org For instance, below pH 6 and above pH 8, labeling efficiency can be less than 15%. snmjournals.org The use of a suitable buffer, such as HEPES, is important to maintain the optimal pH. mdpi.comsnmjournals.org Phosphate buffers have been shown to negatively impact the labeling kinetics. snmjournals.org

For ⁶⁸Ga labeling, the optimal pH is generally in the range of 3 to 5. nih.govnih.gov

Temperature and Reaction Time Parameters

Radiolabeling of DFO conjugates with ⁸⁹Zr can be effectively performed at room temperature, typically with an incubation time of about 60 minutes. nih.gov

For ⁶⁸Ga, the reaction conditions can be more varied. While some protocols utilize elevated temperatures, such as 85°C to 90°C for 5 to 15 minutes, to achieve high radiochemical purity, others have demonstrated successful labeling at milder temperatures like 37°C or even room temperature. frontiersin.orgacs.orgnih.govnih.gov Automated synthesis platforms often use mild heating to around 40°C to ensure stable product yields. umtm.cz The reaction time for ⁶⁸Ga labeling is generally short, often in the range of 5 to 30 minutes. acs.orgnih.gov

Radiochemical Purity Assessment Methodologies

Ensuring high radiochemical purity (RCP) is essential for the reliability and safety of radiopharmaceuticals. For conjugates of p-SCN-Bn-deferoxamine, several chromatographic techniques are employed to accurately determine the percentage of the radionuclide successfully incorporated into the chelator-biomolecule conjugate versus the amount present as free radiometal or other impurities.

The most common methods for assessing the RCP of ⁸⁹Zr-labeled p-SCN-Bn-deferoxamine conjugates are radio-Thin-Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC) . rsc.orgthno.orgresearchgate.net

Radio-Thin-Layer Chromatography (iTLC/radio-TLC): This is a rapid and widely used method for quality control. diva-portal.org Typically, instant thin-layer chromatography strips impregnated with salicylic (B10762653) acid (iTLC-SA) are used. nih.gov In this system, the radiolabeled antibody-conjugate remains at the origin (retention factor, Rf ≈ 0), while any free ⁸⁹Zr moves with the solvent front (Rf ≈ 1). rsc.org For instance, a common mobile phase used for this separation is a 50 mM diethylenetriaminepentaacetic acid (DTPA) solution (pH 5.5), which effectively chelates and mobilizes any unbound ⁸⁹Zr. acs.org The distribution of radioactivity on the strip is then measured by a radio-TLC scanner or autoradiography. nih.govnih.gov Studies consistently report achieving >95-99% radiochemical purity for ⁸⁹Zr-DFO-conjugates after purification, as verified by this method. thno.orgsnmjournals.org

Radio-High-Performance Liquid Chromatography (radio-HPLC): Radio-HPLC provides a more detailed analysis and is considered a more rigorous method for purity assessment. Size-Exclusion HPLC (SEC-HPLC) is frequently used to separate the high-molecular-weight radiolabeled antibody from smaller species, such as aggregates, free chelator, or unbound ⁸⁹Zr. thno.orgacs.org This technique can also detect radiolysis products, which might not be evident from radio-TLC analysis alone. acs.org For the chelator itself, Reversed-Phase HPLC (RP-HPLC) methods have been developed and validated. mdpi.comsciforum.net A validated RP-HPLC method for p-SCN-Bn-Df utilized a C-18 column with an isocratic mobile phase of acetonitrile (B52724) and water (95:5 v/v) containing 0.1% trifluoroacetic acid (TFA), achieving a retention time of approximately 5.2 minutes. mdpi.comresearchgate.net

The following table summarizes typical parameters for these methodologies:

Table 1: Methodologies for Radiochemical Purity Assessment

| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation | Analyte Retention | Reference |

|---|---|---|---|---|---|

| Radio-TLC | iTLC-SA Paper | 50 mM DTPA (pH 5.5) | Differential Migration | ⁸⁹Zr-DFO-Conjugate: Rf ≈ 0Free ⁸⁹Zr: Rf ≈ 1 | rsc.orgacs.org |

| SEC-HPLC | Size-Exclusion Column | Phosphate-Buffered Saline (PBS) | Molecular Size | Larger molecules (antibody conjugate) elute first. | thno.orgacs.org |

| RP-HPLC | C-18 Column | Acetonitrile/Water + 0.1% TFA | Polarity | Separation based on hydrophobicity. | mdpi.comsciforum.net |

In Vitro Stability Evaluation of Radiolabeled Conjugates

The diagnostic utility of a radiolabeled conjugate depends heavily on its stability in a biological environment. The bond between the radiometal and the chelator must remain intact to prevent the release of free radionuclide, which could lead to non-specific accumulation in tissues like bone and compromise imaging quality. europa.eunih.gov In vitro stability is therefore assessed under conditions that mimic the physiological state.

To evaluate the stability of the radiolabeled conjugate in a biological matrix, it is incubated in human or animal serum at 37°C for an extended period, often up to seven days, which corresponds to the imaging window for many antibodies. nih.gov Aliquots are taken at various time points, and the radiochemical purity is analyzed using radio-TLC or radio-HPLC to quantify the percentage of intact conjugate. snmjournals.orgnih.gov

Numerous studies have demonstrated the high stability of ⁸⁹Zr-p-SCN-Bn-deferoxamine conjugates in human serum.

Complexes of ⁸⁹Zr with p-SCN-Bn-deferoxamine have been shown to maintain greater than 95% stability in human serum for up to seven days.

When conjugated to the antibody trastuzumab, the ⁸⁹Zr-DFO-trastuzumab complex showed a stability of 94.7 ± 0.7% after a 7-day incubation in human serum. nih.govosti.gov

In a study with various anti-CD20 antibodies, the conjugates retained a radiochemical purity of >95% for up to 5 days at 37°C in human serum. snmjournals.org By day 7, the purity for some remained as high as 98%. snmjournals.org

However, stability can be influenced by the specific activity of the radiopharmaceutical. At very high specific activities (e.g., 60 and 120 MBq/mg), degradation of the ⁸⁹Zr-DFO-NCS-trastuzumab conjugate was observed over 3 days, suggesting that radiolysis can affect the integrity of the thiourea (B124793) bond linking the chelator to the antibody. acs.org

The following table presents findings from serum stability studies.

Table 2: Human Serum Stability of ⁸⁹Zr-p-SCN-Bn-deferoxamine Conjugates at 37°C

| Conjugate | Incubation Time | Percent Intact Conjugate (%) | Reference |

|---|---|---|---|

| ⁸⁹Zr-DFO-trastuzumab | 7 days | 94.7 ± 0.7 | nih.govosti.gov |

| ⁸⁹Zr-DFO (unconjugated) | 7 days | 97.7 ± 0.2 | nih.govosti.gov |

| ⁸⁹Zr-DFO-Ofatumumab | 7 days | > 98 | snmjournals.org |

| ⁸⁹Zr-DFO-Tositumomab | 7 days | > 98 | snmjournals.org |

| ⁸⁹Zr-DFO-Rituximab | 7 days | > 91 | snmjournals.org |

| ⁸⁹Zr-PFP-HuM195 (site-specific) | 7 days | 90.5 ± 0.5 | acs.org |

| ⁸⁹Zr-SCN-HuM195 (random) | 7 days | 84.7 ± 1.3 | acs.org |

To more rigorously probe the kinetic stability of the ⁸⁹Zr-DFO complex, "challenge" or "competition" studies are performed. These experiments assess the rate of radiometal dissociation in the presence of a strong, competing chelator or an excess of the unlabeled chelator itself. europa.eunih.gov Ethylenediaminetetraacetic acid (EDTA) is commonly used for this purpose due to its high affinity for many metal ions.

In these assays, the radiolabeled conjugate is incubated at 37°C in a buffer (like PBS) containing a large molar excess (e.g., 1,000 equivalents) of EDTA or DFO. europa.eunih.gov The rate at which the ⁸⁹Zr is transchelated from the DFO to the competing agent is measured over time using radio-TLC or another suitable analytical method. nih.gov

These studies have shown that while the ⁸⁹Zr-DFO complex is highly stable in serum, it does exhibit some dissociation under aggressive challenge conditions. For example, when challenged with an excess of DFO, the stability of [⁸⁹Zr]Zr-DFO-trastuzumab (a derivative) decreased to 50% within 4 hours, whereas a more stable, preorganized derivative, DFOcyclo, took 48 hours to reach 50% integrity. researchgate.net This highlights that while p-SCN-Bn-deferoxamine is a robust and widely used standard, its dissociation kinetics are an area of active research, with next-generation chelators being developed to further improve in vivo stability. europa.eunih.gov

The results from a comparative challenge study are shown below.

Table 3: Stability of ⁸⁹Zr-Trastuzumab Conjugates in Challenge Assays

| Conjugate | Challenge Agent | Time to 50% Integrity | Key Finding | Reference |

|---|---|---|---|---|

| [⁸⁹Zr]Zr-DFO*-trastuzumab | 1,000 eq. DFO | ~4 hours | Moderate stability under DFO challenge. | researchgate.net |

| [⁸⁹Zr]Zr-DFOcyclo*-trastuzumab | 1,000 eq. DFO | ~48 hours | Significantly higher stability compared to DFO*. | researchgate.net |

| [⁸⁹Zr]Zr-DFO-trastuzumab | 1,000 eq. EDTA | >7 days (>80% intact) | High stability against EDTA challenge. | researchgate.net |

| [⁸⁹Zr]Zr-DFO*-trastuzumab | 1,000 eq. EDTA | >7 days (>80% intact) | High stability against EDTA challenge. | researchgate.net |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| p-Isothiocyanatobenzyl-desferrioxamine | p-SCN-Bn-deferoxamine, DFO-NCS |

| Zirconium-89 | ⁸⁹Zr |

| Trastuzumab | - |

| Diethylenetriaminepentaacetic acid | DTPA |

| Ethylenediaminetetraacetic acid | EDTA |

| Phosphate-Buffered Saline | PBS |

| Trifluoroacetic acid | TFA |

| Ofatumumab | - |

| Tositumomab | - |

| Rituximab | - |

| HuM195 | - |

| DFO* (extended DFO derivative) | DFO* |

Comparative Analysis of Chelator Performance

Comparative Evaluation of p-SCN-Bn-deferoxamine with Other Bifunctional Chelators

The performance of p-SCN-Bn-deferoxamine is best understood through a comparative lens, evaluating its properties against other classes of widely used bifunctional chelators.

Derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and diethylenetriaminepentaacetic acid (DTPA) are macrocyclic and acyclic chelators, respectively, that are staples in radiopharmaceutical chemistry. While p-SCN-Bn-deferoxamine has been the traditional choice for ⁸⁹Zr, DOTA has also been shown to chelate ⁸⁹Zr with high efficiency. nih.gov

A key difference lies in their coordination chemistry. Deferoxamine (B1203445) is a hexadentate chelator, meaning it provides six donor atoms to coordinate the metal ion. This is considered suboptimal for Zr⁴⁺, which prefers an eight-coordinate environment. mdpi.com This incomplete coordination by deferoxamine can lead to in vivo instability of the ⁸⁹Zr-deferoxamine complex. usask.ca In contrast, DOTA-based chelators can offer a more saturated coordination sphere for various radiometals.

For theranostic applications pairing ⁸⁹Zr-based imaging with therapies using other radiometals like ¹⁷⁷Lu or ²²⁵Ac, the use of different chelators (DFO for ⁸⁹Zr and DOTA for the therapeutic radiometal) can create discrepancies in biodistribution. Studies have suggested that a DOTA-based chelator for ⁸⁹Zr could better predict the biodistribution of a DOTA-conjugated therapeutic agent. biorxiv.org

While direct comparative studies of p-SCN-Bn-deferoxamine with DOTA and DTPA derivatives for a wide range of radiometals are not extensively documented, the superior thermodynamic and kinetic stability of DOTA complexes with many radiometals, such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), is well-established. DTPA, being an acyclic chelator, generally forms less stable complexes than the macrocyclic DOTA, which can lead to higher in vivo dissociation of the radiometal.

| Chelator Feature | p-SCN-Bn-deferoxamine | DOTA Derivatives | DTPA Derivatives |

|---|---|---|---|

| Structure Type | Acyclic, Hexadentate | Macrocyclic, Octadentate | Acyclic, Octadentate |

| Primary Use with Radiometals | Zirconium-89 | Gallium-68, Lutetium-177, Yttrium-90, Copper-64, Zirconium-89 | Indium-111, Yttrium-90 |

| Coordination with Zr-89 | Suboptimal (hexadentate) | Efficient (octadentate potential) nih.gov | Less commonly used |

| In Vivo Stability (General) | Moderate, with noted demetallation for ⁸⁹Zr usask.ca | High | Lower than DOTA |

Hydroxypyridinone (HOPO) based chelators have emerged as promising alternatives to deferoxamine for ⁸⁹Zr. The bifunctional chelator p-SCN-Bn-HOPO, an octadentate ligand, was specifically designed to provide a more stable coordination environment for Zr⁴⁺.

Comparative studies have shown that while both p-SCN-Bn-deferoxamine and p-SCN-Bn-HOPO can be conjugated to antibodies and radiolabeled with ⁸⁹Zr with high efficiency, their in vivo performance differs significantly. In preclinical models, the ⁸⁹Zr-HOPO-trastuzumab complex demonstrated markedly lower bone uptake compared to the ⁸⁹Zr-DFO-trastuzumab complex. This suggests a superior in vivo stability of the ⁸⁹Zr-HOPO complex, with reduced release of free ⁸⁹Zr⁴⁺.

Interestingly, in vitro serum stability assays did not fully predict this in vivo difference. While the ⁸⁹Zr-DFO-trastuzumab complex showed slightly higher stability in human serum over 7 days compared to the ⁸⁹Zr-HOPO-trastuzumab complex, the in vivo results pointed to the superior stability of the HOPO complex. This highlights the limitations of in vitro assays in predicting in vivo demetallation.

| Parameter | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |

|---|---|---|---|

| In Vitro Serum Stability (7 days) | 94.7 ± 0.7% | 89.2 ± 0.9% | nih.gov |

| Bone Uptake (%ID/g at 336h) | 17.0 ± 4.1 | 2.4 ± 0.3 | nih.gov |

| Tumor Uptake (%ID/g at 336h) | 138.2 ± 35.3 | 61.9 ± 26.4 | nih.gov |

| Tumor-to-Bone Ratio | ~8.1 | ~25.8 | nih.gov |

Assessment of Complex Stability with Various Radiometals

The stability of the complex formed between the chelator and the radiometal is paramount for the successful application of a radiopharmaceutical. For p-SCN-Bn-deferoxamine, the vast majority of stability data is in the context of its complex with ⁸⁹Zr.

The Zr-DFO complex has a high thermodynamic stability constant, with reported logβ values varying in the literature, with some studies indicating a logβ₁₁₁ of 49.1 ± 0.3 for the ZrHDFO species, which is dominant at physiological pH. nih.govresearchgate.net Despite this high thermodynamic stability, the kinetic inertness of the complex in vivo is a concern. The hexadentate nature of deferoxamine leaves two coordination sites on the Zr⁴⁺ ion open, which are likely occupied by water molecules. mdpi.com This incomplete saturation of the coordination sphere is believed to be a primary reason for the observed in vivo demetallation. semanticscholar.org

While deferoxamine is a siderophore with a very high affinity for Fe(III), its use with other radiometals common in nuclear medicine, such as ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In, is not standard practice due to the availability of more suitable chelators like DOTA and its derivatives, which form highly stable complexes with these ions.

Influence of Chelator Structure on In Vivo Radiometal Retention in Preclinical Models

The structure of the chelator has a profound impact on the in vivo biodistribution and retention of the radiometal. An ideal chelator will form a highly stable complex that prevents the leakage of the radiometal, thus ensuring that the biodistribution is dictated by the targeting molecule to which it is conjugated.

A significant challenge associated with ⁸⁹Zr-radiopharmaceuticals prepared with p-SCN-Bn-deferoxamine is the observed uptake of radioactivity in the bone at later time points in preclinical studies. usask.ca This phenomenon is attributed to the in vivo dissociation of ⁸⁹Zr⁴⁺ from the deferoxamine chelator. semanticscholar.org Free ⁸⁹Zr⁴⁺ is osteophilic, meaning it has a high affinity for bone mineral, leading to its accumulation in the skeletal system. usask.ca

This bone uptake is undesirable for several reasons: it can obscure the detection of bone metastases, lead to an overestimation of tracer uptake in bone, and result in an increased radiation dose to the bone marrow. nih.gov The demetallation is thought to occur following the internalization and catabolism of the radioimmunoconjugate in lysosomes, which releases the ⁸⁹Zr-DFO complex, from which the ⁸⁹Zr can then be released.

The superiority of the octadentate chelator p-SCN-Bn-HOPO in reducing bone uptake provides strong evidence for the influence of chelator structure on in vivo stability. By more fully saturating the coordination sphere of Zr⁴⁺, the HOPO ligand forms a more robust complex that is less susceptible to demetallation. Preclinical studies have shown a more than seven-fold reduction in bone uptake for a ⁸⁹Zr-labeled antibody conjugated with p-SCN-Bn-HOPO compared to the same antibody conjugated with p-SCN-Bn-deferoxamine. nih.gov Similarly, other octadentate DFO derivatives like DFO* have also demonstrated reduced bone uptake in preclinical models compared to the standard DFO. nih.gov

The following table summarizes the bone uptake in preclinical models for different ⁸⁹Zr-labeled trastuzumab conjugates.

| ⁸⁹Zr-labeled Conjugate | Bone Uptake (Femur, %ID/g at 168h) | Reference |

|---|---|---|

| [⁸⁹Zr]Zr-DFO-trastuzumab | 4.5 ± 0.6 | nih.gov |

| [⁸⁹Zr]Zr-DFO-trastuzumab | 2.0 ± 0.3 | nih.gov |

| [⁸⁹Zr]Zr-DFOcyclo-trastuzumab | 1.5 ± 0.3 | nih.gov |

| [⁸⁹Zr]Zr-HOPO-trastuzumab (at 336h) | 2.4 ± 0.3 | nih.gov |

Applications of P Scn Bn Deferoxamine in Molecular Imaging and Therapy

ImmunoPET Imaging with p-SCN-Bn-deferoxamine Conjugates in Preclinical Models

ImmunoPET leverages the high specificity of monoclonal antibodies and the quantitative sensitivity of PET imaging to visualize the expression and location of specific molecular targets in vivo. thno.org The conjugation of antibodies with ⁸⁹Zr using the p-SCN-Bn-deferoxamine linker has been a cornerstone of this approach, owing to the 78.4-hour half-life of ⁸⁹Zr, which aligns well with the biological half-life of intact antibodies. medchemexpress.com

Visualization of Tumor-Associated Antigens (e.g., HER2, PD-L1, GPC1, PSCA, CD38)

Preclinical studies have successfully used ⁸⁹Zr-DFO-antibody conjugates to image a variety of tumor-associated antigens across different cancer models.

HER2 (Human Epidermal Growth Factor Receptor 2): The anti-HER2 antibody trastuzumab, when labeled with ⁸⁹Zr via a p-SCN-Bn-deferoxamine linker (⁸⁹Zr-DFO-trastuzumab), has been extensively evaluated for imaging HER2-positive cancers. medchemexpress.comacs.org Studies in mouse models with HER2-positive xenografts, such as SK-OV-3, have demonstrated the ability of this tracer to specifically target and visualize HER2 expression. medchemexpress.com

PD-L1 (Programmed Death-Ligand 1): As a key immune checkpoint protein and a biomarker for immunotherapy, PD-L1 expression has been non-invasively assessed using immunoPET. nih.govsnmjournals.org Antibodies targeting PD-L1, such as REGN3504 and others, have been conjugated with p-SCN-Bn-deferoxamine for ⁸⁹Zr labeling. nih.govsnmjournals.org These agents have successfully imaged PD-L1 positive tumors in various preclinical mouse models, including those bearing MC38/PD-L1, NCI-H441, HCC827, and MDA-MB-231 tumors. nih.govsnmjournals.org

GPC1 (Glypican-1): GPC1 is a promising target for pancreatic ductal adenocarcinoma (PDAC). nih.govd-nb.info An anti-GPC1 monoclonal antibody was conjugated with p-SCN-Bn-deferoxamine and labeled with ⁸⁹Zr. nih.govd-nb.info Subsequent immunoPET/CT scans in mice with PANC-1 xenografts showed specific targeting and high uptake in the GPC1-positive tumors. nih.gov

PSCA (Prostate Stem Cell Antigen): Overexpressed in pancreatic cancer, PSCA has been targeted for immunoPET. researchgate.net A PSCA-specific antibody fragment (A2DM) was conjugated using p-SCN-Bn-deferoxamine, radiolabeled with ⁸⁹Zr, and evaluated in a syngeneic mouse model of pancreatic cancer, demonstrating successful tumor targeting. researchgate.net

CD38: This antigen is a well-established marker for multiple myeloma and other hematological malignancies like B-cell lymphoma. nih.gov The anti-CD38 antibody daratumumab has been conjugated with p-SCN-Bn-deferoxamine for ⁸⁹Zr labeling. nih.gov ImmunoPET studies in mouse models with CD38-positive lymphoma xenografts (e.g., Ramos, Daudi) showed specific and persistent accumulation of the tracer in tumors. nih.gov

Assessment of Tumor Uptake and Background Clearance in Preclinical Models

A critical aspect of evaluating immunoPET agents is quantifying their tumor uptake and clearance from non-target tissues, which determines image contrast and quality. Studies using p-SCN-Bn-deferoxamine conjugates have provided detailed biodistribution data.

For instance, in a study with ⁸⁹Zr-DFO-REGN3504 for PD-L1 imaging, uptake in NCI-H441 tumors reached 52.3% of the injected dose per gram (%ID/g), which was 4.6-fold higher than the concentration in the blood. snmjournals.org Similarly, HCC827 and MDA-MB-231 tumors showed uptakes of 38.7 %ID/g and 38.8 %ID/g, respectively. snmjournals.org In studies imaging HER2, site-specifically labeled ⁸⁹Zr-DFO-trastuzumab showed significantly higher tumor uptake (up to 16.7 ± 1.5 %ID/g) compared to randomly labeled conjugates (6.5 ± 0.5 %ID/g) in SK-OV-3 xenografts, highlighting how conjugation strategy can impact performance. medchemexpress.com

A known issue with ⁸⁹Zr-DFO complexes is the potential for in vivo release of ⁸⁹Zr, leading to accumulation in bone. Biodistribution data from a study comparing the DFO chelator to a novel HOPO chelator for ⁸⁹Zr-trastuzumab showed that bone uptake for the DFO-conjugate was significantly higher (17.0 %ID/g) than for the HOPO-conjugate (2.4 %ID/g) at 336 hours post-injection. d-nb.info This underscores an area of ongoing research to improve the stability of the radiometal complex.

Preclinical Tumor Uptake of ⁸⁹Zr-DFO-Antibody Conjugates

| Target Antigen | Antibody/Fragment | Tumor Model | Peak Tumor Uptake (%ID/g) | Citation |

|---|---|---|---|---|

| PD-L1 | REGN3504 | NCI-H441 | 52.3 ± 9.3 | snmjournals.org |

| PD-L1 | REGN3504 | HCC827 | 38.7 ± 7.3 | snmjournals.org |

| HER2 | Trastuzumab (Site-specific) | SK-OV-3 | 16.7 ± 1.5 | medchemexpress.com |

| HER2 | Trastuzumab (Random) | SK-OV-3 | 6.5 ± 0.5 | medchemexpress.com |

| CD38 | Daratumumab | Ramos | 18.2 ± 2.6 | nih.gov |

| PSCA | A2DM Fragment | KPC | 9.0 ± 2.0 | researchgate.net |

Targeted Radionuclide Therapy (TRT) Utilizing p-SCN-Bn-deferoxamine Conjugates in Preclinical Models

While p-SCN-Bn-deferoxamine is the chelator of choice for the diagnostic radionuclide ⁸⁹Zr, it is generally not used for common therapeutic radionuclides. Therapeutic radiometals such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Actinium-225 (²²⁵Ac) require chelators that form more stable complexes under physiological conditions, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid). Therefore, the role of p-SCN-Bn-deferoxamine in TRT is primarily indirect, serving as the chelator for the companion diagnostic immunoPET agent in a theranostic strategy.

Delivery of Beta-Emitting Radionuclides for Therapeutic Efficacy

In preclinical theranostic studies, an antibody is often developed into two separate agents: one for imaging and one for therapy. For example, in a study targeting CD38 on lymphoma, the daratumumab antibody was conjugated to p-SCN-Bn-deferoxamine for ⁸⁹Zr-PET imaging, while for therapy, it was conjugated to a DTPA derivative to chelate the beta-emitter ¹⁷⁷Lu. The ⁸⁹Zr-DFO-daratumumab agent confirmed tumor targeting, which then justified treatment with ¹⁷⁷Lu-DTPA-daratumumab, leading to tumor growth suppression in mouse models. Similarly, a theranostic approach against PSCA-positive pancreatic cancer involved using ⁸⁹Zr-DFO-A2DM for imaging and ¹⁷⁷Lu-CHX-A"-DTPA-A2DM for therapy. researchgate.net

Delivery of Alpha-Emitting Radionuclides for Targeted Therapy

The same theranostic principle applies to potent alpha-particle therapies. Alpha-emitters like Actinium-225 (²²⁵Ac) deliver high-energy radiation over a very short range, making them highly cytotoxic. Preclinical research has paired ⁸⁹Zr-DFO-based imaging agents with ²²⁵Ac-DOTA-based therapeutic agents. For instance, an antibody targeting a KRAS G12C-MHC I complex was radiolabeled with ⁸⁹Zr using a deferoxamine (B1203445) chelator for imaging, while the therapeutic counterpart for efficacy studies used the same antibody labeled with ²²⁵Ac via a DOTA chelator. A theranostic approach for pancreatic cancer also paired an ⁸⁹Zr-DFO-GPC1 antibody for immunoPET with an ²¹¹At-labeled version of the same antibody for targeted alpha-therapy, which resulted in significant DNA damage in tumor cells. nih.gov

Theranostic Strategies Based on p-SCN-Bn-deferoxamine Conjugates

Theranostics, the integration of diagnostic imaging and targeted therapy, relies on using a single targeting molecule for both purposes. The use of p-SCN-Bn-deferoxamine is central to the imaging component of many antibody-based theranostic systems in preclinical development. These strategies use the ⁸⁹Zr-DFO-antibody conjugate to non-invasively confirm the presence and accessibility of the molecular target, quantify uptake, and inform patient selection before administering a therapeutic version of the same antibody labeled with a cytotoxic radionuclide like ¹⁷⁷Lu or ²²⁵Ac. researchgate.net

A study targeting CD38 in lymphoma models provides a clear example: ⁸⁹Zr-DFO-daratumumab was used for PET imaging to delineate CD38-positive tumors, and this was followed by therapy with ¹⁷⁷Lu-DTPA-daratumumab, which effectively suppressed tumor growth. This approach ensures that the potent radiotherapy is directed only to patients whose tumors express the specific target, as verified by the immunoPET scan.

Another innovative theranostic concept is the "missile-detonation" strategy. nih.gov In one preclinical study, a non-radioactive deferoxamine-porphyrin nanocomplex (Df-PPN) was used as a "missile" to accumulate in a tumor. This was followed by a low dose of ⁸⁹Zr-labeled Df-PPN, which acted as a "detonator." The ⁸⁹Zr served as both a PET imaging agent to confirm co-localization and a Cerenkov radiation source to activate the therapeutic properties of the porphyrin, demonstrating a theranostic system where the DFO chelator is integral to both the imaging and therapeutic activation steps.

Integration of Diagnostic Imaging and Therapeutic Radionuclides

A key application of p-SCN-Bn-deferoxamine lies in the burgeoning field of theranostics, which combines diagnostic imaging and therapy in a single agent. This approach allows for the non-invasive visualization of a therapeutic target, enabling patient selection and monitoring of treatment response. The same targeting molecule, conjugated to a chelator like p-SCN-Bn-deferoxamine, can be labeled with either a diagnostic positron-emitting radionuclide for Positron Emission Tomography (PET) imaging or a therapeutic radionuclide for targeted radiotherapy. nih.govnih.govnih.govdana-farber.org

This "see what you treat" paradigm is exemplified by the development of antibody-radionuclide conjugates. For instance, a Nectin-4 targeting antibody, N4MU01, was conjugated with p-SCN-Bn-deferoxamine and labeled with Zirconium-89 (⁸⁹Zr) for PET imaging. nih.gov The resulting immuno-PET agent demonstrated high tumor uptake in preclinical models of triple-negative breast cancer. For therapy, the same antibody was labeled with the alpha-emitter Actinium-225 (²²⁵Ac), showcasing the potential for a theranostic pair. nih.gov

Another significant application is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Trastuzumab, a monoclonal antibody against HER2, has been conjugated with p-SCN-Bn-deferoxamine and labeled with ⁸⁹Zr for PET imaging of HER2-positive breast cancer. researchgate.net This allows for the visualization of HER2 expression and can guide therapeutic decisions. The same principle can be applied to label trastuzumab with a therapeutic radionuclide, creating a targeted therapeutic agent.

The table below summarizes key research findings where p-SCN-Bn-deferoxamine has been utilized in the development of theranostic agents.

| Targeting Molecule | Radionuclide (Diagnostic/Therapeutic) | Cancer Type | Key Findings |

| N4MU01 Antibody | ⁸⁹Zr (Diagnostic) / ²²⁵Ac (Therapeutic) | Triple-Negative Breast Cancer | High tumor uptake (13.2 ± 1.12 %IA/g at 120 h) with the ⁸⁹Zr-labeled agent in preclinical models, demonstrating the feasibility of a theranostic approach. nih.gov |

| Trastuzumab | ⁸⁹Zr (Diagnostic) | HER2-Positive Breast Cancer | Successful PET imaging of HER2-positive lesions, providing a rationale for subsequent targeted radiotherapy. researchgate.net |

| REGN3504 Antibody | ⁸⁹Zr (Diagnostic) | PD-L1 Expressing Tumors | Clear localization to human tumor xenografts with high tumor-to-blood ratios, supporting its use for assessing PD-L1 expression before therapy. nih.govbmj.com |

Cerenkov Radiation-Activated Probes in Preclinical Research

A novel and exciting application of radionuclides chelated by p-SCN-Bn-deferoxamine is the utilization of Cerenkov Radiation (CR) for activating therapeutic probes. CR is faint optical emission produced when charged particles from a radionuclide travel through a dielectric medium, like tissue, at a speed greater than the speed of light in that medium. nih.gov This endogenously generated light can be used to activate photosensitive agents, a strategy known as Cerenkov Radiation-Induced Therapy (CRIT).

One innovative approach, termed the "missile-detonation" strategy, utilizes a nanocomplex of p-SCN-Bn-deferoxamine-porphyrin-PEG (Df-PPN) as a CR energy receiver. nih.govresearchgate.net In this preclinical model, a high dose of the non-radioactive Df-PPN is first administered, which passively accumulates in the tumor. Subsequently, a low dose of ⁸⁹Zr-labeled Df-PPN is injected. The CR emitted by the ⁸⁹Zr activates the porphyrin in the co-localized Df-PPN, leading to a therapeutic effect. This strategy allows for precise spatiotemporal control of CR energy delivery, maximizing anti-tumor effects while minimizing off-target toxicity. nih.govresearchgate.net

Furthermore, p-SCN-Bn-deferoxamine has been instrumental in developing probes for Cerenkov Luminescence Imaging (CLI), a technique that detects the faint light from CR to visualize radionuclide distribution. For example, ⁸⁹Zr-labeled pertuzumab, an anti-HER2 antibody, conjugated via p-SCN-Bn-deferoxamine, has been used for CLI of anaplastic thyroid cancer in preclinical models. e-century.us This demonstrates the dual utility of these agents for both imaging and potentially CR-activated therapies.

The following table highlights preclinical research on Cerenkov radiation-activated probes using p-SCN-Bn-deferoxamine.

| Probe Composition | Radionuclide | Application | Key Findings |

| Df-PPN Nanocomplex | ⁸⁹Zr | Cerenkov Radiation-Induced Therapy (CRIT) | The "missile-detonation" strategy led to significant tumor vascular damage and inhibited tumor growth in a 4T1 breast cancer model. nih.gov |

| ⁸⁹Zr-Df-pertuzumab | ⁸⁹Zr | Cerenkov Luminescence Imaging (CLI) | Successfully visualized orthotopic anaplastic thyroid cancer xenografts, demonstrating the utility of CLI for tumor detection. e-century.us |

| ⁸⁹Zr-DFO-trastuzumab-BOD665 | ⁸⁹Zr | Self-illuminating photodynamic therapy (siPDT) | The ⁸⁹Zr-generated Cerenkov luminescence excites the BODIPY dye, demonstrating the potential for targeted photodynamic therapy without an external light source. acs.org |

Applications in Cell Tracking and Imaging in Preclinical Models

The ability to non-invasively track cells in vivo is crucial for understanding disease progression, monitoring immunotherapies, and evaluating the efficacy of cell-based treatments. p-SCN-Bn-deferoxamine, in conjunction with PET imaging radionuclides like ⁸⁹Zr, has proven to be a valuable tool for this purpose. By conjugating antibodies that target specific cell surface markers with p-SCN-Bn-deferoxamine and labeling them with ⁸⁹Zr, researchers can visualize and quantify the distribution of these cells throughout the body over time.

A prominent example is the tracking of immune cells. In preclinical studies, F(ab')₂ fragments of anti-CD4 and anti-CD8a antibodies were conjugated to p-SCN-Bn-deferoxamine and radiolabeled with ⁸⁹Zr. These radiotracers were then used to image and quantify CD4+ and CD8a+ tumor-infiltrating lymphocytes (TILs) in syngeneic mouse models of cancer. This approach allows for the characterization of the tumor immune microenvironment and can help predict the response to immunotherapies.

Another application involves tracking engineered cells. For instance, cells expressing a specific surface protein can be labeled with a corresponding antibody-⁸⁹Zr conjugate, allowing for their visualization after administration into a preclinical model. This is particularly useful for monitoring the biodistribution and tumor-homing of chimeric antigen receptor (CAR) T-cells or other engineered cell therapies.

The table below provides examples of preclinical studies that have utilized p-SCN-Bn-deferoxamine for cell tracking and imaging.

| Cell Type Tracked | Targeting Antibody | Preclinical Model | Key Findings |

| CD4+ and CD8a+ T-cells | Anti-CD4 and Anti-CD8a F(ab')₂ | Syngeneic mouse tumor models | PET imaging successfully differentiated between "hot" (high T-cell infiltration) and "cold" (low T-cell infiltration) tumors, correlating with response to immunotherapy. |

| PD-L1 positive cells | REGN3504 (anti-PD-L1) | Human tumor xenografts and humanized mice | ⁸⁹Zr-REGN3504 immuno-PET accurately detected PD-L1 expression in tumors and lymphoid tissues, and could monitor changes in PD-L1 positive cell populations after treatment. nih.govbmj.com |

| B7-H4 expressing cells | 2H9 (anti-B7-H4) | Human prostate tumor xenografts | ⁸⁹Zr-2H9-mAb efficiently detected and differentiated B7-H4-expressing prostate tumors from normal tissues, with a tumor uptake of 4.97 ± 1.45 %ID/g at 144 hours post-injection. mdpi.com |

Pretargeting Strategies Utilizing P Scn Bn Deferoxamine Conjugates

Principles of Pretargeting in Radiopharmaceutical Development

Pretargeting is a multi-step strategy developed to overcome the limitations associated with the long circulatory half-life of directly radiolabeled monoclonal antibodies (mAbs). mdpi.comrug.nl In conventional radioimmunotherapy (RIT), the slow clearance of large antibodies from the blood results in significant radiation exposure to healthy tissues, particularly the bone marrow. mdpi.comfrontiersin.org The pretargeting approach circumvents this issue by separating the targeting and delivery steps. frontiersin.org

The core principle involves two sequential administrations. First, a non-radiolabeled antibody, modified with a recognition tag, is administered to the patient. mdpi.comfrontiersin.org This antibody conjugate is given sufficient time to accumulate at the tumor site and clear from the bloodstream and non-target organs. frontiersin.org In the second step, a small, radiolabeled molecule with high affinity for the antibody's recognition tag is injected. mdpi.comfrontiersin.org This secondary agent is designed for rapid clearance from the body, and any of it that does not bind to the pre-localized antibody at the tumor site is quickly excreted, thereby minimizing non-target radiation dose. mdpi.comfrontiersin.orgthno.org This method allows for the delivery of radionuclides to the tumor independently of the slow pharmacokinetics of the antibody, leading to improved tumor-to-blood ratios and reduced radiotoxicity. mdpi.comrug.nl

Implementation of p-SCN-Bn-deferoxamine in Biotin-Streptavidin Systems

The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (dissociation constant, Kd ≈ 10-15 M) has been a cornerstone of many pretargeting systems. mdpi.comfrontiersin.org In this approach, a biotinylated antibody is administered first, followed by radiolabeled streptavidin, or more commonly, a radiolabeled biotin derivative is used to target a pre-localized antibody-streptavidin conjugate. mdpi.com Streptavidin is generally preferred over avidin due to less nonspecific binding to normal tissues. mdpi.com

The bifunctional chelator p-SCN-Bn-deferoxamine (or its analogs) is crucial for incorporating radiometals into the biotin-containing component of this system. For instance, a radiolabeled biotin conjugate for long-term imaging, PEG-Biotin-Bn-DFO, has been synthesized. d-nb.infonih.gov This synthesis involves reacting an amine-functionalized PEG-biotin with the isothiocyanate group of a chelator-containing molecule like p-SCN-Bn-NOTA to form a stable thiourea (B124793) bond, with a similar process used for creating the deferoxamine-based conjugate. d-nb.infonih.gov The polyethylene (B3416737) glycol (PEG) linker is incorporated to improve pharmacokinetics, and studies have shown that PEGylation can significantly reduce liver uptake. d-nb.infonih.gov

Despite the strong binding affinity, the biotin-streptavidin system has limitations, including the potential immunogenicity of the bacterially derived streptavidin and the presence of endogenous biotin in the blood, which can block binding sites. frontiersin.orgnih.gov

Integration with Bioorthogonal Click Chemistry Approaches

Bioorthogonal click chemistry, particularly the inverse-electron-demand Diels-Alder reaction between a tetrazine (Tz) and a strained alkene like trans-cyclooctene (B1233481) (TCO), represents a major advancement in pretargeting. thno.orgsnmjournals.org This reaction is extremely fast, selective, and proceeds efficiently under physiological conditions without interfering with biological processes. snmjournals.org In this pretargeting scheme, an antibody is conjugated with TCO and administered first. After it localizes to the tumor, a small, tetrazine-bearing molecule radiolabeled with a positron emitter or therapeutic radionuclide is injected, which then "clicks" with the TCO-modified antibody in vivo. thno.orgsnmjournals.orgnih.gov

The role of p-SCN-Bn-deferoxamine in these systems is primarily as a chelator for radiometals, such as Zirconium-89 (⁸⁹Zr), which are used for PET imaging. nih.govnih.govthno.org Often, a directly labeled antibody, such as ⁸⁹Zr-DFO-A33, is created using p-SCN-Bn-deferoxamine to serve as a standard comparator for evaluating the efficacy of the pretargeting strategy. snmjournals.orgnih.gov In other applications, a DFO-conjugated molecule is used as a secondary probe to evaluate the downstream effects of the pretargeted therapy. For example, researchers have used an anti-γH2AX-TAT antibody conjugated with p-SCN-Bn-deferoxamine and labeled with ⁸⁹Zr to image DNA double-strand breaks in tumors following pretargeted radioimmunotherapy (PRIT), thereby assessing treatment response. rug.nlthno.org

Optimization of Administration Schedules for Enhanced Target-to-Background Ratios in Preclinical Models

A critical parameter for the success of any pretargeting strategy is the time interval between the administration of the targeting antibody and the radiolabeled secondary agent. This "lag time" must be carefully optimized to maximize the concentration of the antibody at the tumor while minimizing its level in the bloodstream, thereby achieving the highest possible target-to-background ratio.

Several preclinical studies have investigated optimal administration schedules:

Click Chemistry Systems: For pretargeting systems using TCO-conjugated antibodies and radiolabeled tetrazines, a lag time of 24 hours is often chosen. This interval is a balance between allowing for antibody accumulation in the tumor and accounting for the in vivo deactivation of the TCO tag, which was observed to be around 25% after 24 hours in one study. mdpi.comsnmjournals.orgnih.gov Research suggests that a 24- to 48-hour interval is a promising window for this type of pretargeting. snmjournals.orgnih.gov

Biotin-Avidin Systems: In vitro studies evaluating a pretargeting strategy on prostate cancer cell lines investigated various pre-incubation times with the antibody-neutravidin conjugate followed by different incubation periods with the radiolabeled biotin derivative to determine the ideal binding kinetics. d-nb.infonih.gov

Host-Guest Systems: In a pretargeting system based on cucurbit snmjournals.orguril (CB7) host-guest chemistry, researchers explored the impact of different lag times. Comparing a 72-hour lag time to a 144-hour lag time, they found that while the shorter interval resulted in higher blood and organ retention of the radioligand, the longer interval led to significantly lower background activity. nih.gov The dose of the pretargeting antibody construct can also be varied, with studies showing that increasing the antibody dose did not always result in significantly higher tumor uptake. nih.gov

Evaluation of Pretargeting Efficacy in Preclinical Models

The effectiveness of pretargeting strategies utilizing p-SCN-Bn-deferoxamine conjugates is rigorously evaluated in preclinical animal models, typically mice bearing human tumor xenografts. Efficacy is measured by quantifying the biodistribution of the radiotracer, expressed as the percentage of the injected dose per gram of tissue (%ID/g), and by calculating tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-blood).

Preclinical studies have demonstrated the promise of these approaches:

In a biotin-streptavidin pretargeting model for prostate stem cell antigen (PSCA), PSCA-positive tumor xenografts showed a tenfold higher accumulation of the radiolabeled biotin-DFO tracer compared to control tumors. d-nb.infonih.gov

A pretargeted PET imaging strategy using bioorthogonal click chemistry resulted in high tumor uptake and excellent image contrast, comparable to that of directly radiolabeled antibodies but with lower radiation dose to non-target tissues. snmjournals.orgnih.gov

Studies using ⁸⁹Zr-labeled antibodies conjugated via p-SCN-Bn-deferoxamine consistently show specific tumor targeting. For example, [⁸⁹Zr]Zr-DFO-N4MU01, targeting nectin-4, achieved a tumor uptake of 11 ± 2.5 %ID/g and a high tumor-to-muscle ratio of 20 at 120 hours post-injection in a syngeneic mouse model. snmjournals.org

Similarly, [⁸⁹Zr]Zr-DFO-RAM targeting VEGFR2 showed tumor uptake of up to 12.1 ± 1.6 %ID/g with tumor-to-muscle ratios reaching 8.82 after 6 days. researchgate.net

The tables below summarize key findings from preclinical evaluations of radiopharmaceuticals using DFO conjugates, illustrating the efficacy of these agents in tumor targeting.

Table 1: Preclinical Efficacy of ⁸⁹Zr-DFO-Antibody Conjugates in Tumor Xenograft Models

| Radiopharmaceutical | Tumor Model | Time Point (p.i.) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |

| ⁸⁹Zr-DFO-REGN3504 | NCI-H441 | 144 h | 52.3 | 4.6 | - | nih.gov |

| ⁸⁹Zr-DFO-REGN3504 | HCC827 | 144 h | 38.7 | 5.9 | - | nih.gov |

| ⁸⁹Zr-DFO-N4MU01 | MDA-MB-468 | 120 h | 13.2 ± 1.1 | - | 13.2 | snmjournals.org |

| ⁸⁹Zr-DFO-N4MU01 | 4T1.nectin-4 | 120 h | 11.0 ± 2.5 | 5.5 | 20.0 | snmjournals.org |

| ⁸⁹Zr-DFO-RAM | PC-3 | 144 h | 8.7 ± 0.2 | - | 5.12 | researchgate.net |

| ⁸⁹Zr-DFO-RAM | SK-OV-3 | 144 h | 12.1 ± 1.6 | - | 8.82 | researchgate.net |

Data presented as mean or mean ± standard deviation where available. p.i. = post-injection.

Table 2: Efficacy of Pretargeted vs. Non-Pretargeted Approaches

| System | Approach | Model | Key Finding | Reference |

| Biotin-Streptavidin | Pretargeting with scFv(AM1)-P-BAP/Neutravidin and ⁶⁸Ga-biotin-DFO | PSCA-positive tumors | 10-fold higher tracer accumulation in target tumors vs. control. | d-nb.info, nih.gov |

| Click Chemistry | Pretargeting with A33-TCO and ⁶⁴Cu-Tz-Bn-NOTA | SW1222 colorectal xenograft | PET images with contrast comparable to directly labeled antibody. | nih.gov, snmjournals.org |

| Click Chemistry | pRIT with ⁵B1-TCO and ²²⁵Ac-DOTA-PEG₇-Tz | Pancreatic cancer | Significantly lower blood and liver concentrations vs. preconjugated antibody. | thno.org |

Challenges and Future Directions in P Scn Bn Deferoxamine Research

Addressing In Vivo Instability with Specific Radiometals

A significant challenge in the use of p-SCN-Bn-deferoxamine lies in the suboptimal in vivo stability of its complex with certain radiometals, most notably Zirconium-89 (⁸⁹Zr). usask.camdpi.com The issue stems from a mismatch in coordination chemistry; DFO is a hexadentate chelator, providing six oxygen donor atoms for metal binding, whereas the Zr⁴⁺ ion prefers an octacoordinate environment. nih.govnih.gov This incomplete coordination sphere is thought to be saturated by water molecules, resulting in a complex that is susceptible to dissociation in vivo. nih.gov

The primary consequence of this instability is the release of the free ⁸⁹Zr⁴⁺ cation, which, being osteophilic, readily accumulates in mineral bone. nih.govnih.govnih.gov This phenomenon presents several problems:

It can compromise the clarity of PET images and potentially interfere with the detection of bone metastases. nih.govnih.gov

It leads to an increased and undesired radiation dose to the bone marrow, a highly radiosensitive tissue. nih.gov

It may cause an overestimation of the radiation dose to the red marrow when planning radionuclide therapies. nih.gov

While the ⁸⁹Zr-DFO complex is the most cited example of instability, challenges also exist with other radiometals. The Gallium-68 ([⁶⁸Ga]Ga-DFO) complex, for instance, has shown susceptibility to transchelation, with stability decreasing rapidly in the presence of high concentrations of competing metals or chelators. nih.govacs.org

Development of Next-Generation Deferoxamine (B1203445) Analogs with Enhanced Chelation Properties

To address the stability issues of the DFO chelator, particularly with ⁸⁹Zr, researchers have focused on designing next-generation analogs with improved chelation properties. The principal strategy has been to increase the denticity of the chelator to better satisfy the coordination requirements of the radiometal, thereby forming a more stable and robust complex. usask.ca

Several promising analogs have emerged from these efforts:

DFO* and DFOcyclo : These derivatives were developed to provide eight oxygen donor atoms, creating an octadentate coordination environment for ⁸⁹Zr. nih.gov Preclinical studies comparing [⁸⁹Zr]Zr-DFO-trastuzumab with conjugates of DFO and DFOcyclo* demonstrated significantly higher stability and lower bone uptake for the octadentate analogs. nih.gov

p-SCN-Bn-HOPO : This chelator utilizes four 1,2-hydroxypyridinone (HOPO) moieties, creating a highly stable, octadentate complex with ⁸⁹Zr. nih.govnih.gov In vivo studies comparing [⁸⁹Zr]Zr-HOPO-trastuzumab to [⁸⁹Zr]Zr-DFO-trastuzumab showed a dramatic reduction in bone radioactivity, providing definitive evidence of superior complex stability. nih.govnih.gov

DFO2 : This acyclic chelator was designed with a potential coordination number of 12 (dodecadentate), intended to fully saturate the coordination sphere of large, oxophilic metal ions. acs.org In direct comparison assays against DFO, [⁸⁹Zr]Zr-DFO2 demonstrated substantially improved stability when challenged with human blood serum, EDTA, and hydroxyapatite. acs.org

Squaramide-DFO (DFOSq) : Conjugates based on a squaramide linker have been shown to facilitate easier radiolabeling under mild conditions and can be used to chelate both ⁶⁸Ga and ⁸⁹Zr. acs.orgrsc.org

oxoDFO : To improve upon the limited water solubility of DFO, an oxygen-containing analogue, oxoDFO*, was developed, though its suitability for ⁸⁹Zr labeling required further investigation. nih.gov

Comparative Preclinical Data of DFO and Next-Generation Analogs with ⁸⁹Zr

Advancements in Conjugation and Radiolabeling Technologies for p-SCN-Bn-deferoxamine

The established method for creating radiolabeled biomolecules with p-SCN-Bn-deferoxamine involves a two-step process. researchgate.net

Conjugation : The bifunctional chelator is first attached to the targeting molecule, typically an antibody or peptide. The p-isothiocyanate group (-SCN) of the chelator reacts with primary amine groups (-NH₂) on lysine (B10760008) residues of the protein, forming a stable thiourea (B124793) linkage. nih.govresearchgate.net This reaction is typically performed at a basic pH of around 9.0 to ensure the lysine amine is deprotonated and nucleophilic. researchgate.netnih.gov

Radiolabeling : Following conjugation and purification of the DFO-antibody conjugate, the radiometal is introduced. For ⁸⁹Zr, a solution of [⁸⁹Zr]Zr-oxalate is added to the conjugate, typically at room temperature and a neutral pH, to form the final radiolabeled complex. nih.govresearchgate.net

Recent advancements have focused on refining this process for better control and efficiency. One key area of research is the optimization of the chelator-to-antibody ratio during the conjugation step, as an excessive number of chelators can potentially alter the antibody's stability and binding characteristics. nih.gov Furthermore, innovative techniques such as enzyme-mediated conjugation are being explored. rsc.org These methods offer site-specific attachment of the chelator, providing a more homogeneous product compared to the random conjugation to lysine residues and avoiding potential modification of the antigen-binding sites. rsc.org

Exploration of Novel Biomedical Applications for p-SCN-Bn-deferoxamine Conjugates

While the primary application of p-SCN-Bn-deferoxamine conjugates is PET imaging for cancer diagnosis, the versatility of this platform has led to the exploration of novel biomedical applications. axispharm.com The ability to track the biodistribution of monoclonal antibodies over extended periods makes it a powerful tool in drug development and patient selection for targeted therapies. snmjournals.orgresearchgate.net

Emerging applications include:

Theranostics : There is significant interest in using the DFO scaffold for theranostic applications, where a diagnostic radiometal (like ⁸⁹Zr) and a therapeutic radiometal could be chelated by the same or similar ligand systems. usask.ca This would allow for non-invasive imaging to predict the dosimetry and therapeutic efficacy of a targeted radiopharmaceutical therapy.

Targeting Novel Receptors : Researchers are using p-SCN-Bn-deferoxamine to develop PET agents for new biological targets. Examples include [⁸⁹Zr]Zr-thyrotropin-alfa for imaging the thyroid-stimulating hormone receptor (TSHR) in differentiated thyroid cancer elsevierpure.com and [⁸⁹Zr]Zr-MNPR-101 for visualizing the urokinase plasminogen activator receptor (uPAR), which is expressed in several aggressive cancers. snmjournals.org

Targeted Radiotherapy : Beyond diagnostics, DFO conjugates are being used for targeted radiotherapy, where the chelator carries a therapeutic isotope to the tumor site. axispharm.com

Methodological Innovations in Preclinical Evaluation and Translation

The pathway from a newly designed radioconjugate to clinical use involves a rigorous preclinical evaluation process. Methodological innovations in this area are crucial for accurately predicting in vivo behavior and ensuring the safety and efficacy of new agents.

The standard preclinical workflow includes several key stages:

Quality Control of Components : A foundational innovation is the development of validated analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure the stability, purity, and quality of the p-SCN-Bn-deferoxamine chelator itself before it is even conjugated to a biomolecule. mdpi.com

In Vitro Characterization : Before animal studies, the radioconjugate is subjected to a battery of in vitro tests. These include stability assays in human serum and in the presence of competing chelators like EDTA to predict in vivo robustness. nih.govacs.org Cell-based binding and internalization assays using cancer cell lines that express the target receptor are performed to confirm that the conjugate retains its biological activity and specificity. nih.govmums.ac.ir